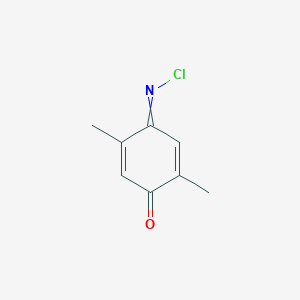
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine is a chemical compound that belongs to the class of azomethines. Azomethines are characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to another nitrogen atom. This compound features a cyclohexyl group, a phenyl group, and a pyrazolyl group, making it a complex and interesting molecule for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the azomethine bond, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The phenyl and pyrazolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of (Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine involves its interaction with specific molecular targets. The azomethine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl and pyrazolyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
(Z)-N-Benzyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine: Similar structure but with a benzyl group instead of a cyclohexyl group.
(Z)-N-Cyclohexyl-1-phenyl-1-(3-methyl-1H-pyrazol-1-yl)methanimine: Similar structure but with a methyl group on the pyrazolyl ring.
Uniqueness
(Z)-N-Cyclohexyl-1-phenyl-1-(3-phenyl-1H-pyrazol-1-yl)methanimine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the pyrazolyl group contributes to its aromaticity and potential for π-π interactions .
Propiedades
Número CAS |
62921-30-6 |
|---|---|
Fórmula molecular |
C22H23N3 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-1-phenyl-1-(3-phenylpyrazol-1-yl)methanimine |
InChI |
InChI=1S/C22H23N3/c1-4-10-18(11-5-1)21-16-17-25(24-21)22(19-12-6-2-7-13-19)23-20-14-8-3-9-15-20/h1-2,4-7,10-13,16-17,20H,3,8-9,14-15H2 |
Clave InChI |
VRJHTRAOORTHIS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N=C(C2=CC=CC=C2)N3C=CC(=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)






![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)


![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)

